molecular formula C14H11Cl2NOS B4266606 2,3-dichloro-N-[3-(methylthio)phenyl]benzamide

2,3-dichloro-N-[3-(methylthio)phenyl]benzamide

Cat. No. B4266606
M. Wt: 312.2 g/mol
InChI Key: SHNMCOQAZKCXEH-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[3-(methylthio)phenyl]benzamide, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the 1990s as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it has also gained attention in the scientific community for its potential use as a performance-enhancing drug in sports.

Mechanism of Action

2,3-dichloro-N-[3-(methylthio)phenyl]benzamide 501516 works by activating PPARδ, a nuclear receptor that plays a role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and energy expenditure, as well as decreased expression of genes involved in lipogenesis and glucose production.
Biochemical and Physiological Effects:
2,3-dichloro-N-[3-(methylthio)phenyl]benzamide 501516 has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase fatty acid oxidation and energy expenditure in skeletal muscle, leading to improved endurance and exercise performance. It has also been shown to increase HDL cholesterol levels and reduce triglyceride levels in the blood, leading to improved cardiovascular health.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-dichloro-N-[3-(methylthio)phenyl]benzamide 501516 in lab experiments is its selective activation of PPARδ, which allows for targeted investigation of the effects of PPARδ activation on various physiological processes. However, one limitation is its potential for off-target effects, as it has been shown to activate other nuclear receptors at high concentrations.

Future Directions

There are several future directions for research on 2,3-dichloro-N-[3-(methylthio)phenyl]benzamide 501516. One direction is to investigate its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes. Another direction is to investigate its potential as a treatment for cardiovascular diseases, as well as its potential for improving exercise performance in athletes. Additionally, further research is needed to fully understand the mechanism of action of 2,3-dichloro-N-[3-(methylthio)phenyl]benzamide 501516 and its potential off-target effects.

Scientific Research Applications

2,3-dichloro-N-[3-(methylthio)phenyl]benzamide 501516 has been studied for its potential applications in various fields of research. In the field of metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and type 2 diabetes. It has also been studied for its potential use in treating cardiovascular diseases, as it has been shown to increase high-density lipoprotein (HDL) cholesterol levels and reduce triglyceride levels in animal models.
In addition, 2,3-dichloro-N-[3-(methylthio)phenyl]benzamide 501516 has gained attention in the sports community for its potential use as a performance-enhancing drug. It has been shown to increase endurance and improve muscle metabolism in animal models, leading to its ban by the World Anti-Doping Agency (WADA) in 2009.

properties

IUPAC Name

2,3-dichloro-N-(3-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NOS/c1-19-10-5-2-4-9(8-10)17-14(18)11-6-3-7-12(15)13(11)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNMCOQAZKCXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-[3-(methylsulfanyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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